Cas no 368426-67-9 (2-fluoro-5-methylbenzene-1,4-dicarbonitrile)

2-Fluoro-5-methylbenzene-1,4-dicarbonitrile is a fluorinated aromatic dicarbonitrile compound with a methyl substituent, offering unique reactivity and structural properties for synthetic applications. Its electron-withdrawing cyano and fluoro groups enhance its utility as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The methyl group provides additional steric and electronic modulation, enabling selective functionalization. This compound is valued for its stability, high purity, and compatibility with cross-coupling reactions, making it suitable for advanced material research and fine chemical development. Its well-defined structure ensures reproducibility in complex synthetic pathways.
2-fluoro-5-methylbenzene-1,4-dicarbonitrile structure
368426-67-9 structure
Product Name:2-fluoro-5-methylbenzene-1,4-dicarbonitrile
CAS No:368426-67-9
MF:C9H5FN2
MW:160.14780497551
MDL:MFCD18806061
CID:297547
PubChem ID:18616192
Update Time:2025-06-06

2-fluoro-5-methylbenzene-1,4-dicarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenedicarbonitrile,2-fluoro-5-methyl-
    • 2,5-dicyano-4-fluorotoluene
    • 2-fluoro-5-(methylthio)benzoic acid
    • 2-Fluoro-5-methanesulfanylbenzoic acid
    • 2-Fluoro-5-methylsulfanyl-benzoic acid
    • 2-Fluoro-5-methylsulfanylbenzoicacid
    • 2-fluoro-5-methyl-terephthalic acid dinitrile
    • AG-G-02104
    • AGN-PC-003RDQ
    • Benzoic acid,2-fluoro-5-(methylthio)-
    • CTK5A6660
    • KB-170471
    • SureCN2823587
    • EN300-257754
    • 2-Fluoro-5-methylterephthalonitrile
    • 1,4-Benzenedicarbonitrile,2-fluoro-5-methyl-(9CI)
    • 2-FLUORO-5-METHYLBENZENE-1,4-DICARBONITRILE
    • SCHEMBL1417592
    • 368426-67-9
    • 2-fluoro-5-methylbenzene-1,4-dicarbonitrile
    • MDL: MFCD18806061
    • Inchi: 1S/C9H5FN2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,1H3
    • InChI Key: COXAZHVNVNZQNC-UHFFFAOYSA-N
    • SMILES: FC1=CC(C#N)=C(C)C=C1C#N

Computed Properties

  • Exact Mass: 160.04367633g/mol
  • Monoisotopic Mass: 160.04367633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 47.6Ų

2-fluoro-5-methylbenzene-1,4-dicarbonitrile Pricemore >>

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